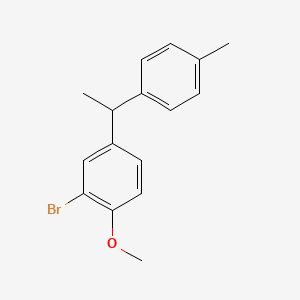![molecular formula C19H12O2 B14019149 Benz[a]anthracene-7,12-dione, 2-methyl- CAS No. 58024-07-0](/img/structure/B14019149.png)
Benz[a]anthracene-7,12-dione, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz[a]anthracene-7,12-dione, 2-methyl- is a polycyclic aromatic hydrocarbon with the molecular formula C19H12O2. It is a derivative of benzanthracene and is known for its yellow crystalline solid form. This compound is slightly soluble in water but more soluble in organic solvents such as ethanol, dimethyl sulfoxide, and toluene .
Preparation Methods
Benz[a]anthracene-7,12-dione, 2-methyl- can be synthesized through the oxidation of 1,8-dinitronaphthalene. The process involves reacting 1,8-dinitronaphthalene with an appropriate amount of sodium hydroxide solution to form 1,8-dinitrohydronaphthol. This intermediate is then oxidized in the presence of suitable oxidizing agents, such as metal salts, followed by acidification to yield Benz[a]anthracene-7,12-dione .
Chemical Reactions Analysis
Benz[a]anthracene-7,12-dione, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly at the methyl group or aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Benz[a]anthracene-7,12-dione, 2-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis to produce compounds with biological activity or dye properties.
Biology: Studies have explored its role in biological systems, particularly its interactions with DNA and proteins.
Medicine: Research has investigated its potential as a therapeutic agent, although its carcinogenic properties limit its use.
Industry: It is used in the dye industry to produce various pigments and dyes, such as indigo dyes.
Mechanism of Action
The mechanism of action of Benz[a]anthracene-7,12-dione, 2-methyl- involves its interaction with cellular components. It can form reactive species that interact with DNA, leading to mutations and potentially carcinogenic effects. The compound’s effects are mediated through pathways involving interleukin-2 and its receptor, which play a role in immunosuppression .
Comparison with Similar Compounds
Benz[a]anthracene-7,12-dione, 2-methyl- can be compared with other similar compounds, such as:
Benz[a]anthracene-7,12-dione: The parent compound without the methyl group.
7,12-Dimethylbenz[a]anthracene: A compound with two methyl groups at positions 7 and 12.
Properties
CAS No. |
58024-07-0 |
|---|---|
Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-methylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C19H12O2/c1-11-6-7-12-8-9-15-17(16(12)10-11)19(21)14-5-3-2-4-13(14)18(15)20/h2-10H,1H3 |
InChI Key |
NOWWRLUPLDXXCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]ethyl]carbamate](/img/structure/B14019067.png)

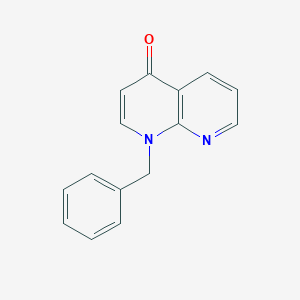

![(1S,8S,9S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B14019095.png)
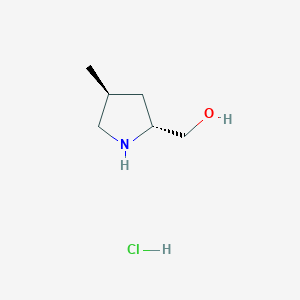
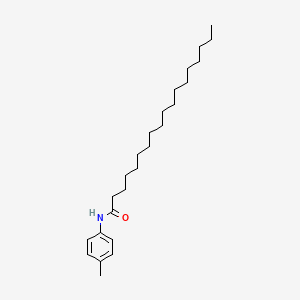
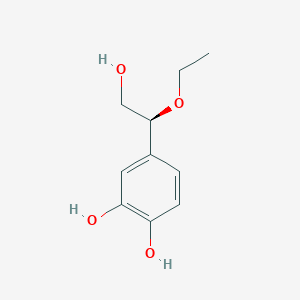

![tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14019134.png)
![1-[(8R,9R,10S,13S,14S)-1,2,3,4,5,6,7,8,9,10,11,12,14,15-tetradecahydrocyclopenta[a]phenanthren-13-yl]but-3-en-1-ol](/img/structure/B14019140.png)
![3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol](/img/structure/B14019148.png)

